1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
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Overview
Description
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, a dichloromethyl group, and a nitro group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a 1,2-diketone, with ammonium acetate and a benzyl halide under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole, which is then further functionalized to introduce the dichloromethyl and nitro groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis or the use of ionic liquids as reaction media can enhance the efficiency of the process. Additionally, catalytic methods employing transition metals like copper or zinc can be utilized to facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The imidazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cycloaddition: Dienophiles like maleic anhydride, typically under thermal or catalytic conditions.
Major Products Formed:
Reduction: Formation of 1-Benzyl-4-(aminomethyl)-5-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Cycloaddition: Formation of fused ring systems incorporating the imidazole moiety
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzyl and dichloromethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions .
Comparison with Similar Compounds
1-Benzyl-4-(chloromethyl)-5-nitro-1H-imidazole: Similar structure but with a chloromethyl group instead of a dichloromethyl group.
1-Benzyl-4-(methyl)-5-nitro-1H-imidazole: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
1-Benzyl-4-(dichloromethyl)-5-amino-1H-imidazole: Contains an amino group instead of a nitro group, altering its biological activity.
Uniqueness: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-4-(dichloromethyl)-5-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXSXWUOVTBIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464153 |
Source
|
Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434326-06-4 |
Source
|
Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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